![molecular formula C13H22O2 B14416663 2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane CAS No. 79821-40-2](/img/structure/B14416663.png)
2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a geranyl group, which is a monoterpenoid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane typically involves the reaction of geraniol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents such as dichloromethane or toluene
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced reaction times. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild to moderate conditions.
Major Products Formed
Diols: Formed through oxidation of the oxirane ring.
Alcohols: Formed through reduction of the oxirane ring.
Substituted Products: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane involves its ability to react with nucleophiles due to the strained nature of the oxirane ring. The compound can form covalent bonds with nucleophilic sites on biological macromolecules, leading to various biological effects. The molecular targets and pathways involved include enzymes and receptors that contain nucleophilic amino acid residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Geraniol: A monoterpenoid alcohol with similar structural features but lacking the oxirane ring.
Geranyl acetate: An ester of geraniol with acetic acid, used in fragrances and flavorings.
Nerol: An isomer of geraniol with similar properties but different stereochemistry.
Uniqueness
2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane is unique due to the presence of both the geranyl group and the oxirane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
79821-40-2 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
2-(3,7-dimethylocta-2,6-dienoxymethyl)oxirane |
InChI |
InChI=1S/C13H22O2/c1-11(2)5-4-6-12(3)7-8-14-9-13-10-15-13/h5,7,13H,4,6,8-10H2,1-3H3 |
Clé InChI |
QBQKOBUUPXWVSE-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCOCC1CO1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


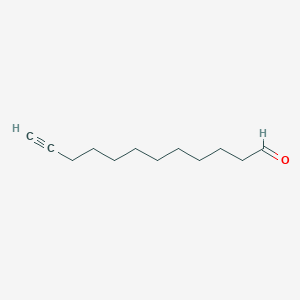
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)

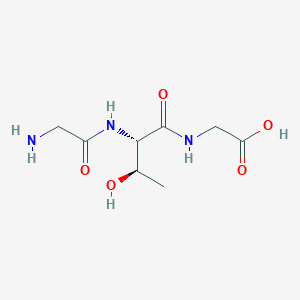
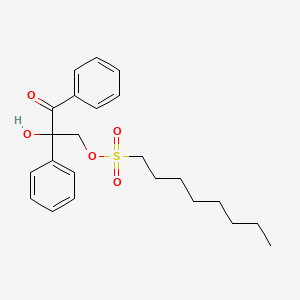
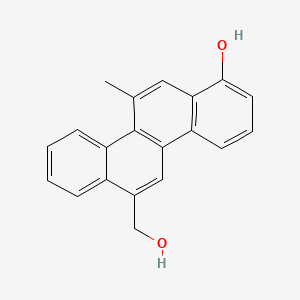
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)

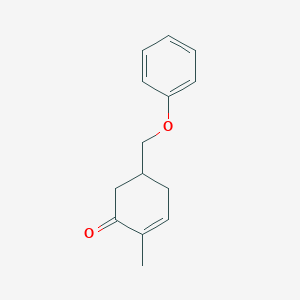
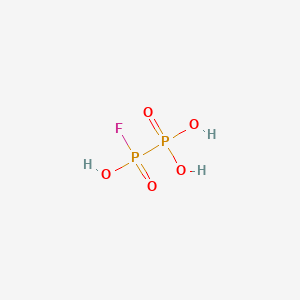
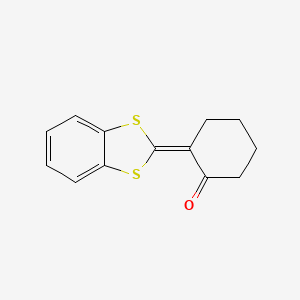
![Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-](/img/structure/B14416648.png)

